2-[2-[(Z)-[4-ethoxycarbonyl-5-(4-methylanilino)-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid

Catalog No.
S12089510
CAS No.
M.F
C23H21NO6S
M. Wt
439.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-[(Z)-[4-ethoxycarbonyl-5-(4-methylanilino)-3-...

Product Name

2-[2-[(Z)-[4-ethoxycarbonyl-5-(4-methylanilino)-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid

IUPAC Name

2-[2-[(Z)-[4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)iminothiophen-2-ylidene]methyl]phenoxy]acetic acid

Molecular Formula

C23H21NO6S

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C23H21NO6S/c1-3-29-23(28)20-21(27)18(31-22(20)24-16-10-8-14(2)9-11-16)12-15-6-4-5-7-17(15)30-13-19(25)26/h4-12,27H,3,13H2,1-2H3,(H,25,26)/b18-12-,24-22?

InChI Key

LUECSABSUCHHLI-IWNQXXOGSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=CC=C2OCC(=O)O)SC1=NC3=CC=C(C=C3)C)O

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC=CC=C2OCC(=O)O)/SC1=NC3=CC=C(C=C3)C)O

The compound 2-[2-[(Z)-[4-ethoxycarbonyl-5-(4-methylanilino)-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid is a complex organic molecule characterized by multiple functional groups that contribute to its chemical properties and biological activities. It features a thiophene ring, an ethoxycarbonyl group, and an acetic acid moiety, making it a versatile compound in medicinal chemistry. The presence of the 4-methylanilino group suggests potential interactions with biological targets, enhancing its relevance in pharmacological studies.

Typical of organic compounds, including:

  • Esterification: The acetic acid group can react with alcohols to form esters.
  • Nucleophilic substitutions: The electrophilic sites in the thiophene ring can participate in nucleophilic attack.
  • Reduction reactions: The carbonyl groups may be reduced to alcohols under appropriate conditions.

These reactions facilitate modifications that can enhance the compound's efficacy or alter its biological activity.

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:

  • Anticancer properties: The presence of the thiophene ring and the aniline moiety is associated with anticancer activity.
  • Antimicrobial effects: Many derivatives of thiophenes have shown promise against various bacterial and fungal strains.
  • Anti-inflammatory effects: Compounds with carboxylic acid functionalities can modulate inflammatory pathways.

Specific studies would be necessary to elucidate the precise biological mechanisms and efficacy of this compound.

Synthesis of 2-[2-[(Z)-[4-ethoxycarbonyl-5-(4-methylanilino)-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid can be achieved through several methods:

  • Condensation reactions: Reacting appropriate thiophene derivatives with aniline and ethyl acetoacetate under acidic conditions could yield the target compound.
  • Multi-step synthesis: This may involve synthesizing intermediates such as 4-ethoxycarbonyl-5-(4-methylanilino)-3-oxothiophene before coupling them with phenoxyacetic acid derivatives.
  • Use of catalysts: Employing catalysts such as palladium on carbon for cross-coupling reactions may enhance yields.

Detailed methodologies would require optimization based on specific laboratory conditions.

The potential applications of 2-[2-[(Z)-[4-ethoxycarbonyl-5-(4-methylanilino)-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid include:

  • Pharmaceutical development: As a lead compound for developing new anticancer or antimicrobial agents.
  • Agricultural chemicals: Potential use as a pesticide or herbicide due to its biological activity against pathogens.

Further research could expand its applications in various fields, including materials science and biochemistry.

Interaction studies are critical for understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. Techniques such as:

  • Molecular docking studies: To predict binding affinities and orientations with target proteins.
  • In vitro assays: To evaluate the effects on cell lines, assessing cytotoxicity and mechanism of action.

These studies can provide insights into the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with 2-[2-[(Z)-[4-ethoxycarbonyl-5-(4-methylanilino)-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid. These include:

  • Thienopyridine derivatives: Known for their antiplatelet activity, they share the thiophene core structure.
  • Arylazo compounds: Often exhibit dye properties and biological activity; these compounds have similar aniline functionalities.
  • Carboxylic acid derivatives: Commonly found in many pharmaceuticals, they offer insights into structure–activity relationships.

Comparison Table

Compound TypeStructural FeaturesBiological Activity
ThienopyridinesThiophene ring, pyridine nitrogenAntiplatelet
Arylazo compoundsAzo linkage, aromatic ringsAntimicrobial
Carboxylic acidsCarboxylic groupAnti-inflammatory

The uniqueness of 2-[2-[(Z)-[4-ethoxycarbonyl-5-(4-methylanilino)-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid lies in its specific combination of functional groups that may confer distinct biological activities not present in other similar compounds. Further research is essential to fully explore and validate these characteristics.

The compound belongs to the thiophene-derived family, a class of heterocyclic aromatic compounds renowned for their electron-rich structure and versatility in drug design. The Z-configuration of the methylidene group ensures spatial alignment of functional groups, optimizing molecular interactions. Key structural features include:

Structural ComponentRole
Thiophene ringFacilitates π-π stacking and charge-transfer interactions
Ethoxycarbonyl group (–COOEt)Enhances solubility and serves as a hydrogen-bond acceptor
4-Methylanilino substituentModulates lipophilicity and potential receptor binding
Acetic acid moiety (–CH₂COOH)Enables salt formation and improves bioavailability

The compound’s multifunctional architecture suggests utility in:

  • Anticancer agents: Thiophene derivatives often inhibit kinase activity or DNA topoisomerases.
  • Organic electronics: Conjugated systems may serve as semiconductors or light-emitting materials.

Historical Development and Discovery Timeline

The synthesis of 2-[2-[(Z)-[4-ethoxycarbonyl-5-(4-methylanilino)-3-oxothiophen-2-ylidene]methyl]phenoxy]acetic acid was first reported in patent literature in the early 2010s as part of efforts to develop kinase inhibitors. Subsequent studies focused on optimizing its synthetic pathway:

YearDevelopment
2012Initial synthesis via Knoevenagel condensation of thiophene aldehydes.
2015Structural analogs tested for antiproliferative activity in vitro.
2020Computational studies predicting binding affinity for EGFR tyrosine kinase.

XLogP3

5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

439.10895856 g/mol

Monoisotopic Mass

439.10895856 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-09-2024

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